molecular formula C14H17NO2 B15162609 Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- CAS No. 143123-58-4

Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl-

Cat. No.: B15162609
CAS No.: 143123-58-4
M. Wt: 231.29 g/mol
InChI Key: WXYFNWVUDKQOSS-UHFFFAOYSA-N
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Description

The compound Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- is a substituted dihydrooxazole derivative characterized by:

  • A 2-ethenyl-3-methoxyphenyl group at position 2 of the oxazole ring.
  • Two methyl groups at positions 4 and 4 of the partially saturated oxazole ring (4,5-dihydro structure).

For example, 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole () shares a methoxyphenyl substituent and is synthesized via reaction of 2-methoxy benzyl chloride with 2-amino-2-methyl-1-propanol, yielding 86.5% after recrystallization . The target compound’s ethenyl group likely introduces additional reactivity for polymerization or conjugation, distinguishing it from simpler analogs.

Properties

CAS No.

143123-58-4

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

2-(2-ethenyl-3-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C14H17NO2/c1-5-10-11(7-6-8-12(10)16-4)13-15-14(2,3)9-17-13/h5-8H,1,9H2,2-4H3

InChI Key

WXYFNWVUDKQOSS-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=C(C(=CC=C2)OC)C=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethenyl-3-methoxybenzaldehyde with 4,4-dimethyl-1,3-dioxolane in the presence of an acid catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and dehydration, to yield the desired oxazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocyclic structures.

    Substitution: The ethenyl and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated heterocyclic compounds.

Scientific Research Applications

Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and materials.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Oxazole, 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Effects

Compound Name Substituents at Position 2 Key Structural Features Molecular Weight (g/mol)
Target Compound 2-ethenyl-3-methoxyphenyl Ethenyl for conjugation, methoxy ~231 (estimated)
2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole () 2-methoxyphenyl Planar aromatic-methoxy group 205.25
4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole () 2-methylphenyl Steric hindrance from methyl 189.26
4,5-Dihydro-4,4-dimethyl-2-[2-(3-nitrophenyl)ethenyl]-oxazole·HCl () 3-nitrophenyl ethenyl Electron-withdrawing nitro group 282.72
2-(2'-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole () 2-bromophenyl Halogen for cross-coupling reactions 270.13

Key Observations :

  • Electron-Donating vs. In contrast, nitro () and bromo () groups are electron-withdrawing, altering reaction pathways .
  • Ethenyl vs.

Crystallographic and Conformational Analysis

  • Dihedral Angles : In 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole, the dihedral angle between the oxazole and aromatic rings is 8.6° , indicating near coplanarity stabilized by weak C–H···O interactions .
  • Steric Effects : The o-tolyl group in introduces steric hindrance, likely increasing torsional strain compared to the target compound’s ethenyl group.
  • Envelope Conformation : The oxazole ring adopts an envelope conformation in methoxyphenyl analogs, a feature likely shared by the target compound .

Physical and Chemical Properties

Property Target Compound (Estimated) 2-(3-Nitrophenyl)ethenyl Derivative () 4,4-Dimethyl-2-(o-tolyl) ()
Boiling Point ~340°C (similar to ) 340.1°C at 760 mmHg Not reported
Solubility Moderate in polar solvents Likely lower due to nitro group Higher (nonpolar solvents)
Reactivity Conjugation-enabled Nitro group enhances electrophilicity Limited by steric hindrance

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-ethenyl-3-methoxyphenyl)-4,5-dihydro-4,4-dimethyloxazole, and how can reaction conditions be optimized?

  • Methodology : A common approach involves condensation reactions, such as the reaction of substituted benzaldehydes with amino alcohols under acidic catalysis. For example, refluxing 2-methoxybenzyl chloride with 2-amino-2-methyl-1-propanol in dichloromethane, followed by solvent removal and recrystallization (86.5% yield) . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., ethanol vs. dichloromethane), and reaction time to improve enantiomeric purity.

Q. Which analytical techniques are critical for characterizing the structural and electronic properties of this oxazole derivative?

  • Methodology :

  • X-ray crystallography : Resolves bond lengths (e.g., N3–O2: 2.7428 Å) and dihedral angles (e.g., 8.6° between oxazole and aromatic rings) to confirm conformation .
  • NMR spectroscopy : Assigns signals for methoxy (δ ~3.8 ppm) and ethenyl (δ ~5.2–6.5 ppm) groups.
  • Mass spectrometry : Validates molecular weight (C₁₂H₁₅NO₂, m/z ≈ 205.11) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use gloves, goggles, and lab coats due to limited toxicity data .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
  • Disposal : Follow ECHA guidelines for organic waste .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, particularly for enantiomerically pure forms of this oxazole?

  • Methodology : Use chiral auxiliaries or enantioselective catalysts. For example, (S)-(+)-2-phenylglycinol has been employed to synthesize (S)-dihydrooxazole derivatives via asymmetric induction . Monitor optical rotation or chiral HPLC to confirm enantiomeric excess.

Q. How do crystallographic data resolve contradictions in proposed molecular conformations (e.g., planar vs. non-planar aromatic-oxazole systems)?

  • Methodology : Compare experimental XRD data (e.g., dihedral angles ) with computational models (DFT calculations). Discrepancies in aromatic ring coplanarity (e.g., 8.6° vs. 9.68° in analogous structures ) may arise from steric hindrance from the 4,4-dimethyl group. Validate using Hirshfeld surface analysis .

Q. What pharmacological screening strategies are appropriate to evaluate the bioactivity of this compound?

  • Methodology :

  • In vitro assays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC against S. aureus), or enzyme inhibition (e.g., COX-2).
  • Structure-activity relationship (SAR) : Compare with analogs like 2-(3-methoxyphenyl)-4,4-dimethyl derivatives to identify key pharmacophores .

Q. How can computational modeling (e.g., DFT, molecular docking) predict reactivity and interactions of this oxazole in complex systems?

  • Methodology :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Docking : Simulate binding to targets (e.g., imidazole receptors ) using AutoDock Vina. Validate with experimental IC₅₀ values .

Q. What comparative methodologies are effective for analyzing this compound’s physicochemical properties against structurally similar oxazoles?

  • Methodology : Apply systematic comparison frameworks (e.g., Morlino’s comparative research design ). Parameters include:

  • Thermodynamics : Melting points, solubility (logP).
  • Spectroscopic profiles : Compare NMR/IR peaks with 2,5-diphenyloxazole .
  • Bioactivity : Benchmark against marine-derived oxazoles (e.g., anti-QS activity ).

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